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molecular formula C6H5ClN2O2 B028928 4-Chloro-2-nitroaniline CAS No. 89-63-4

4-Chloro-2-nitroaniline

Cat. No. B028928
M. Wt: 172.57 g/mol
InChI Key: PBGKNXWGYQPUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05864040

Procedure details

With stirring and under a nitrogen atmosphere 4-chloro-2-nitroaniline (5 g, 28.9 mmole) was dissolved in diethylphosphite (21.44 g, 155 mmole), followed by the addition of a solution of sulfuric acid (0.1 mL) and water (0.1 mL). Under a continuous flow of nitrogen the solution was heated to 95° C., after which diethoxymethane (9.05 g, 86.8 mmole) was added in a dropwise manner over a period of 1.5 hours while maintaining the temperature between 93°-97° C. Once all the diethoxymethane was added, the reaction was kept at 95°-105° C. for another hour after which the mixture was cooled to 45°-50° C. and cold water (70 mL) was added over 20 minutes. The resulting suspension was filtered, washed first with water (10 mL), then with heptane (10 mL). The obtained orange solid was dried at 30°-40° C. for 16 hours to yield 8.85 g (95%) of the title compound, mp 94°-5° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
21.44 g
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Three
Quantity
9.05 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
solvent
Reaction Step Six
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[CH2:12]([O:14][P:15]([O-:19])[O:16][CH2:17][CH3:18])[CH3:13].S(=O)(=O)(O)O.[CH2:25](OCOCC)C>O>[CH2:12]([O:14][P:15]([CH2:25][NH:6][C:5]1[CH:7]=[CH:8][C:2]([Cl:1])=[CH:3][C:4]=1[N+:9]([O-:11])=[O:10])(=[O:19])[O:16][CH2:17][CH3:18])[CH3:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
21.44 g
Type
reactant
Smiles
C(C)OP(OCC)[O-]
Step Three
Name
Quantity
0.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0.1 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
9.05 g
Type
reactant
Smiles
C(C)OCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCOCC
Step Six
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 93°-97° C
WAIT
Type
WAIT
Details
the reaction was kept at 95°-105° C. for another hour
TEMPERATURE
Type
TEMPERATURE
Details
after which the mixture was cooled to 45°-50° C.
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
washed first with water (10 mL)
CUSTOM
Type
CUSTOM
Details
The obtained orange solid was dried at 30°-40° C. for 16 hours
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.85 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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